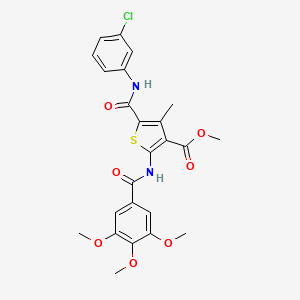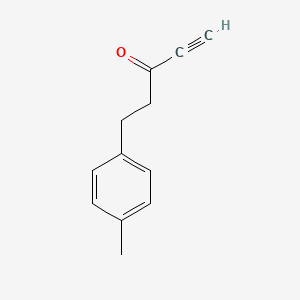
N-Acetylneuraminic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetylneuraminic Acid-d3 is a derivative of N-Acetylneuraminic Acid, a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a member of the sialic acids family, which are found in cell surface glycolipids and glycoproteins. These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and immune response regulation .
准备方法
Synthetic Routes and Reaction Conditions: N-Acetylneuraminic Acid-d3 can be synthesized through enzymatic methods. The process involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. The substrates used in this reaction are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often employs recombinant Escherichia coli strains capable of expressing the necessary enzymes. These strains are engineered to enhance the efficiency of the synthetic pathway, resulting in higher yields and cost-effective production .
化学反应分析
Types of Reactions: N-Acetylneuraminic Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in various scientific and industrial applications .
科学研究应用
N-Acetylneuraminic Acid-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular recognition and signaling pathways. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for brain development. Industrially, it is used in the production of glycoproteins and glycolipids for various applications .
作用机制
N-Acetylneuraminic Acid-d3 exerts its effects by interacting with specific molecular targets on the cell surface. It is involved in cellular recognition events and the regulation of biological processes such as virus invasion, inflammation, and cell adhesion. The compound acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
相似化合物的比较
Similar Compounds: Similar compounds to N-Acetylneuraminic Acid-d3 include N-Glycolylneuraminic Acid and other sialic acids. These compounds share structural similarities but differ in their functional groups and biological roles .
Uniqueness: this compound is unique due to its specific N-acetyl group at the 5-position, which imparts distinct biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
属性
分子式 |
C11H19NO9 |
|---|---|
分子量 |
312.29 g/mol |
IUPAC 名称 |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3 |
InChI 键 |
SQVRNKJHWKZAKO-FLZAUGDTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
规范 SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)


![(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 4-hydroxybenzoate](/img/structure/B12071620.png)




![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)


![Ethyl 3-(benzo[d]oxazol-5-yl)-3-oxopropanoate](/img/structure/B12071659.png)


